molecular formula C6H11N3O B2434139 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1523376-59-1

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2434139
CAS No.: 1523376-59-1
M. Wt: 141.174
InChI Key: CWYPOBWZHYYXOB-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a compound that features a pyrazole ring substituted with an amino group and a hydroxyl group on an ethane chain.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities . These effects suggest that 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

This compound is stored at 4 degrees Celsius , suggesting that it may be stable under these conditions.

Dosage Effects in Animal Models

Some pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities , suggesting that this compound may also exhibit dose-dependent effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine and reducing agent. One common method includes the reduction of the corresponding nitro compound followed by catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available pyrazole derivatives. The process often includes steps such as nitration, reduction, and functional group transformations under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the ethane chain allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-amino-2-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYPOBWZHYYXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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